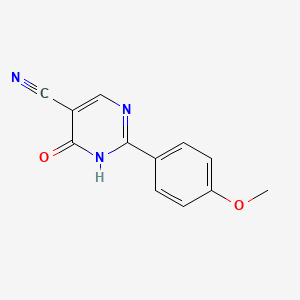

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile

Description

Properties

Molecular Formula |

C12H9N3O2 |

|---|---|

Molecular Weight |

227.22 g/mol |

IUPAC Name |

2-(4-methoxyphenyl)-6-oxo-1H-pyrimidine-5-carbonitrile |

InChI |

InChI=1S/C12H9N3O2/c1-17-10-4-2-8(3-5-10)11-14-7-9(6-13)12(16)15-11/h2-5,7H,1H3,(H,14,15,16) |

InChI Key |

SGHARSMKWKRMJE-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=C(C(=O)N2)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile typically involves the condensation of 4-methoxybenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with urea. The reaction conditions often include the use of ethanol as a solvent and heating under reflux .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used as reducing agents.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted pyrimidine derivatives.

Scientific Research Applications

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of specific kinases or other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Selected Pyrimidine Derivatives

| Compound Name | Substituents (Position) | Melting Point (°C) | Key Functional Groups | Reference |

|---|---|---|---|---|

| 2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile | 4-(4-MeOPh), 6-oxo, 5-CN | N/A | Methoxy, nitrile, ketone | [1, 5] |

| 2-Methylthio-4-(4-MeOPh)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Compound 2) | 2-SMe, 4-(4-MeOPh), 6-oxo | N/A | Methylthio, methoxy, ketone | [1] |

| 4-Chloro-6-(4-MeOPh)-2-(methylthio)-pyrimidine-5-carbonitrile (Compound 3) | 4-Cl, 2-SMe, 6-(4-MeOPh) | N/A | Chloro, methylthio, methoxy | [1] |

| 4-(4-MeOPh)-2-((3-((chromenone)oxy)propyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (4d) | 4-(4-MeOPh), 2-S-(chromenone) | 179.2–181.1 | Chromenone, methoxy, nitrile | [2, 6] |

| 4-(4-ClPh)-2-((4-nitrobenzyl)thio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile (Compound 4) | 4-ClPh, 2-S-(4-NO₂Bz) | N/A | Chloro, nitro, nitrile | [3] |

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound enhances aromatic stability compared to chloro (e.g., Compound 3) or nitro substituents (e.g., Compound 4), which are electron-withdrawing .

- Chromenone Hybrids: Derivatives like 4d exhibit higher melting points (179–181°C) due to extended conjugation from the chromenone moiety, improving crystallinity .

Key Observations :

- Antiviral Activity : The nitrobenzylthio group in Compound 4 () contributes to SARS-CoV protease inhibition, while the methoxy group in the target compound may favor anticancer pathways .

- Antibacterial Potency: Chromenone-containing derivatives (e.g., 4d) show superior activity due to increased membrane penetration .

Crystallographic and Conformational Analysis

- L-Shaped Conformation : Derivatives with bulky substituents (e.g., 4-nitrobenzylsulfanyl in ) adopt L-shaped conformations, influencing molecular packing and solubility .

- Crystallization : The target compound’s methoxy group may promote hydrogen bonding, unlike chloro or nitro analogs, which rely on halogen or π-π interactions .

Biological Activity

2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The structure features a pyrimidine core substituted with a methoxyphenyl group and a cyano group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit notable antimicrobial properties. For example, studies have shown that similar compounds demonstrate activity against various bacterial strains, including Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 15.625 to 125 μM, indicating their effectiveness in inhibiting bacterial growth .

Anticancer Properties

The anticancer potential of this compound has been investigated in several studies. One study highlighted that modifications in the pyrimidine structure could lead to significant cytotoxicity against cancer cell lines such as HT-29 and TK-10. The compound's mechanism involves inducing apoptosis in cancer cells, which is crucial for its therapeutic efficacy .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. Inhibiting myeloperoxidase (MPO), an enzyme involved in inflammatory responses, has been suggested as a therapeutic strategy. Compounds similar to this compound have shown promise as selective MPO inhibitors, potentially reducing inflammation in autoimmune conditions .

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in disease pathways.

- Cell Cycle Arrest : It can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

- Apoptosis Induction : The activation of apoptotic pathways has been observed, contributing to its anticancer effects.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated MIC values ranging from 15.625 to 125 μM against Gram-positive bacteria. |

| Study B | Anticancer Properties | Induced apoptosis in HT-29 and TK-10 cell lines with significant cytotoxicity. |

| Study C | Anti-inflammatory Effects | Showed potential as an MPO inhibitor with implications for treating inflammatory diseases. |

Q & A

Q. What are the optimal synthetic routes for preparing 2-(4-Methoxyphenyl)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile, and how can reaction conditions be optimized for yield improvement?

The synthesis typically involves a three-step process:

- Condensation : Reacting 4-methoxybenzaldehyde with urea or thiourea derivatives under acidic/basic conditions to form the pyrimidine core.

- Cyclization : Using solvents like ethanol or DMF with catalysts (e.g., HCl or NaOH) to promote ring closure.

- Functionalization : Introducing substituents via nucleophilic substitution (e.g., adding methoxy or nitrile groups). Yield optimization requires precise temperature control (80–100°C), stoichiometric ratios of reagents, and purification via recrystallization (e.g., using ethanol/water mixtures). Characterization via -NMR and -NMR confirms structural integrity .

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Q. How does the presence of the 4-methoxyphenyl group influence the compound’s reactivity in further derivatization?

The electron-donating methoxy group enhances electrophilic aromatic substitution at the para position, facilitating reactions like halogenation or sulfonation. This substituent also stabilizes the pyrimidine ring through resonance, improving solubility in polar solvents .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antimicrobial efficacy of dihydropyrimidine-5-carbonitrile derivatives across different studies?

Discrepancies may arise from variations in:

- Testing protocols : Standardize MIC (Minimum Inhibitory Concentration) assays using CLSI guidelines.

- Structural modifications : Compare substituent effects (e.g., 2-position piperidinyl vs. methylthio groups) on activity .

- Bacterial strains : Validate results against reference strains (e.g., E. coli ATCC 25922) to control for strain-specific resistance .

Q. What computational approaches are employed to predict the binding affinity of this compound with biological targets like CDK4?

- Molecular Docking : Software like AutoDock Vina models interactions between the compound’s nitrile group and CDK4’s ATP-binding pocket (e.g., hydrogen bonding with Lys35).

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key binding residues .

- QSAR Models : Correlate substituent electronegativity with inhibitory activity (e.g., piperidinyl groups enhance hydrophobic interactions) .

Q. How can researchers address low aqueous solubility of this compound in in vivo studies?

- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the 2-position via nucleophilic substitution.

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes to improve bioavailability.

- Co-solvent Systems : Use ethanol/water (1:4 v/v) or DMSO/PBS mixtures for dosing .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity (IC50_{50}50 < 10 µg/mL) while others show limited efficacy?

Key factors include:

- Substituent Positioning : Piperidinyl groups at the 2-position enhance cytotoxicity by improving membrane permeability, whereas methylthio groups may reduce uptake .

- Cell Line Variability : Sensitivity differences in MCF-7 (breast cancer) vs. A549 (lung cancer) lines due to expression levels of target proteins (e.g., CDK4) .

- Assay Conditions : Varying incubation times (24–72 hours) and serum concentrations in cell culture media .

Methodological Recommendations

Q. What strategies are recommended for scaling up synthesis without compromising purity?

- Flow Chemistry : Continuous synthesis in microreactors reduces side reactions (e.g., dimerization).

- Quality Control : Implement inline HPLC monitoring to detect impurities (e.g., unreacted starting materials).

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance safety and yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.